2-{[4-(2-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Overview
Description
2-{[4-(2-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound featuring a triazole ring, a sulfanyl group, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[4-(2-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by cyclization of appropriate hydrazine derivatives with acylating agents.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiols or disulfides.
Acetohydrazide Formation: The final step involves the reaction of the triazole-thiol intermediate with acetic hydrazide under controlled conditions.
Industrial Production Methods: Industrial production may involve optimized reaction conditions to maximize yield and purity, such as:
Catalysts: Use of catalysts like cesium carbonate to facilitate nucleophilic substitution.
Solvents: Selection of appropriate solvents like ethanol or dimethyl sulfoxide to enhance reaction rates.
Temperature Control: Maintaining specific temperatures to ensure optimal reaction kinetics.
Types of Reactions:
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The acetohydrazide moiety can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or m-chloroperoxybenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Alkyl halides or acyl chlorides for nucleophilic substitution.
Major Products:
Sulfoxides and Sulfones: From oxidation of the sulfanyl group.
Dihydrotriazoles: From reduction of the triazole ring.
Substituted Acetohydrazides: From nucleophilic substitution reactions.
Chemistry:
Catalysis: Used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology and Medicine:
Antimicrobial Agents: Exhibits activity against various bacterial and fungal strains.
Anticancer Research: Investigated for its potential cytotoxic effects on cancer cells.
Anti-inflammatory Agents: Studied for its ability to inhibit inflammatory pathways.
Industry:
Pharmaceuticals: Potential use in the synthesis of new drugs.
Agriculture: Possible applications as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: Interacts with enzymes and receptors involved in microbial growth and inflammation.
Pathways Involved: Inhibits key pathways such as the synthesis of nucleic acids in microbes or the release of pro-inflammatory cytokines.
Comparison with Similar Compounds
- 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness:
- Substituent Effects: The presence of the 2-methylphenyl group in 2-{[4-(2-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide may enhance its biological activity compared to other similar compounds.
- Reactivity: Differences in reactivity due to the electronic and steric effects of the substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-[[4-(2-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c1-12-7-5-6-10-14(12)22-16(13-8-3-2-4-9-13)20-21-17(22)24-11-15(23)19-18/h2-10H,11,18H2,1H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPTZSCZORLGDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=C2SCC(=O)NN)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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